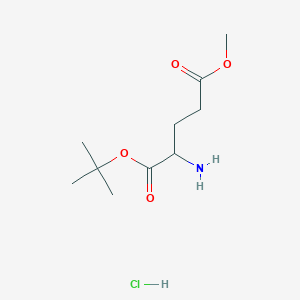

1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride

説明

BenchChem offers high-quality 1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

1-O-tert-butyl 5-O-methyl 2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4;/h7H,5-6,11H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNCSRHVIJRWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

solubility profile of 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride in polar aprotic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride in Polar Aprotic Solvents

Introduction: Contextualizing the Solubility Challenge

1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride, a derivative of L-glutamic acid, serves as a crucial building block in peptide synthesis and various areas of pharmaceutical research.[1][2] Its utility is fundamentally linked to its behavior in solution, making a comprehensive understanding of its solubility profile not merely an academic exercise, but a prerequisite for successful process development, formulation, and chemical synthesis. The hydrochloride salt form is particularly relevant, as it enhances the stability and handling properties of the amino acid ester, but also dictates its interaction with different solvent systems.[3]

This guide provides a detailed examination of the solubility of this compound in polar aprotic solvents, a class of solvents widely employed in organic reactions and pharmaceutical preparations. We will move beyond a simple tabulation of data to explore the underlying physicochemical principles, present robust methodologies for experimental determination, and offer insights into the causal relationships between molecular structure, solvent properties, and solubility outcomes.

Physicochemical Characteristics of the Solute

The solubility of a compound is intrinsically governed by its structural and chemical properties. A thorough analysis of 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride reveals several key features that dictate its interaction with solvents.

| Property | Value | Source |

| IUPAC Name | 1-O-tert-butyl 5-O-methyl (2S)-2-aminopentanedioate;hydrochloride | [1] |

| CAS Number | 34582-33-7 | [4] |

| Molecular Formula | C10H20ClNO4 | [1] |

| Molecular Weight | 253.72 g/mol | [1][4] |

| Physical Form | White to Yellow Solid | |

| InChIKey | HJNCSRHVIJRWLT-FJXQXJEOSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)N.Cl | [1] |

Structural Analysis and Implications for Solubility:

-

Ionic Character: The presence of the hydrochloride salt of the primary amine (-NH3+Cl-) is the most dominant feature influencing solubility. Unlike free amino acids which exist as zwitterions with limited solubility in many organic solvents, the salt form introduces a significant ionic character.[5][6] This allows for strong ion-dipole interactions with polar solvents.

-

Ester Functionalities: The two ester groups, a methyl ester and a bulky tert-butyl ester, contribute to the molecule's lipophilicity and provide sites for hydrogen bond acceptance (at the carbonyl oxygens).[2] The steric hindrance of the tert-butyl group may subtly influence solvent molecule arrangement around the solute.

-

Polarity Balance: The molecule possesses a balance of polar (ammonium salt, ester carbonyls) and nonpolar (alkyl chain, tert-butyl group) regions. This amphiphilic nature suggests that its solubility will be highly dependent on the specific properties of the solvent.

The Role of the Solvent: Understanding Polar Aprotic Systems

The principle of "like dissolves like" is a foundational concept in predicting solubility.[7][8] For a polar, ionic compound like 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride, polar solvents are required. Polar aprotic solvents are particularly interesting because they possess key characteristics that facilitate the dissolution of salts while lacking the reactive acidic protons of protic solvents.

Key Properties of Selected Polar Aprotic Solvents:

| Solvent | Formula | Dipole Moment (D) | Dielectric Constant (ε) | Key Features |

| Dimethyl Sulfoxide (DMSO) | C2H6OS | 3.96 | 46.7 | Strong H-bond acceptor, high polarity, highly coordinating.[9] |

| N,N-Dimethylformamide (DMF) | C3H7NO | 3.82 | 36.7 | Strong H-bond acceptor, high polarity, often used in peptide synthesis.[9] |

| Acetonitrile (ACN) | C2H3N | 3.92 | 37.5 | Lower H-bond accepting ability than DMSO/DMF, moderate polarity.[10] |

| Tetrahydrofuran (THF) | C4H8O | 1.63 | 7.5 | Lower polarity, good for less polar compounds, but can dissolve some salts.[9][10] |

The high dipole moments and dielectric constants of solvents like DMSO and DMF are effective at surrounding the cation (-NH3+) and anion (Cl-) of the solute, overcoming the crystal lattice energy of the solid and stabilizing the ions in solution.

Experimental Protocols for Solubility Determination

Accurate solubility data is obtained through meticulous experimental work. The following protocols represent robust, self-validating systems for determining the solubility of an Active Pharmaceutical Ingredient (API) or intermediate.

Protocol 1: Isothermal Equilibrium (Shake-Flask) Method

This is the gold-standard method for determining thermodynamic solubility at a constant temperature.

Methodology:

-

Preparation: Add an excess amount of 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride to a known volume (e.g., 2 mL) of the selected polar aprotic solvent in a sealed glass vial. The excess solid is critical to ensure saturation is reached.

-

Equilibration: Place the vials in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For definitive separation, centrifuge the samples at a high speed (e.g., 15,000 rpm for 30 minutes).[11]

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram: Isothermal Solubility Workflow

Caption: Workflow for the Isothermal Shake-Flask Method.

Predicted Solubility Profile and Mechanistic Rationale

While specific experimental data for this compound is not publicly available, a scientifically-grounded prediction can be made based on the principles of intermolecular forces and data for similar amino acid esters.[3]

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar and strongly coordinating solvent. The oxygen atom is an excellent hydrogen bond acceptor, readily interacting with the -NH3+ group. Its high dielectric constant effectively shields the ionic charges, promoting dissolution.[7] Many suppliers provide instructions for dissolving related compounds in DMSO for biological assays.[4][12] |

| N,N-Dimethylformamide (DMF) | High to Medium | Similar to DMSO, DMF is a polar aprotic solvent with a strong dipole moment. It is also an effective hydrogen bond acceptor at its carbonyl oxygen. Its slightly lower dielectric constant compared to DMSO may result in marginally lower solubility for highly ionic salts. |

| Acetonitrile (ACN) | Medium to Low | Although polar, ACN is a significantly weaker hydrogen bond acceptor than DMSO or DMF.[3] While it can dissolve some salts, its ability to solvate the ammonium cation and chloride anion is less effective, which will likely result in lower saturation solubility compared to the other two solvents. |

| Tetrahydrofuran (THF) | Low to Very Low | THF has a much lower dielectric constant and polarity. It is generally a poor solvent for salts. The ion-dipole interactions it can offer are insufficient to overcome the crystal lattice energy of the hydrochloride salt, leading to predicted poor solubility. |

Causality Behind Predictions: The solubility of an ionic compound is a contest between the energy holding the crystal lattice together and the energy released upon solvation of the individual ions. Solvents like DMSO and DMF are superior because they can form strong ion-dipole interactions and act as effective hydrogen bond acceptors, providing a favorable solvation energy that overcomes the lattice energy.[7] ACN and THF are less effective in this role, leading to lower predicted solubility.

Factors Influencing Experimental Results

Several variables can impact the measured solubility, and a robust study must control for them:

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. This relationship can be described by the van't Hoff equation.[13]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. The most stable polymorph will always be the least soluble.[13] It is crucial to characterize the solid form used in the study.

-

Purity: Impurities in either the solute or the solvent can alter the measured solubility. For instance, the presence of water in a polar aprotic solvent can create a more complex solvent system with different solvating properties.

-

pH of Microenvironment: While pH is not a concept in truly aprotic systems, trace amounts of acidic or basic impurities (or residual water) can influence the equilibrium of the solute, potentially affecting solubility.

Conclusion

1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride is predicted to exhibit high solubility in strongly polar aprotic solvents like DMSO and DMF, and moderate to low solubility in less polar solvents such as acetonitrile and THF. This profile is dictated by the ionic nature of the hydrochloride salt and the ability of the solvent to effectively solvate the resulting cation and anion through strong dipole-dipole interactions and hydrogen bond acceptance.

This guide provides the theoretical foundation and practical, step-by-step protocols necessary for researchers and drug development professionals to accurately determine the solubility of this compound. The causality-driven explanations for experimental choices and the emphasis on controlling key variables ensure that the data generated is both reliable and meaningful for downstream applications in synthesis, formulation, and process chemistry.

References

-

Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. National Center for Biotechnology Information. [Link]

-

How to predict the solubility of an organic compound in different kinds of solvents? [duplicate]. Chemistry Stack Exchange. [Link]

-

1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride. PubChem. [Link]

-

The Evolution of Solubility Prediction Methods. Rowan. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

How do researchers predict the solubility of substances in various solvents?. Quora. [Link]

-

The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Spiber Inc.. [Link]

-

Predicting Solubility. Rowan. [Link]

-

Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). National Center for Biotechnology Information. [Link]

-

Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

- Process for preparing amino acid esters and their acid addition salts.

-

Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. Homework.Study.com. [Link]

-

(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate. PubChem. [Link]

-

Characterization of Mammalian N-degrons and Development of Heterovalent Inhibitors of the N-end Rule Pathway. The Royal Society of Chemistry. [Link]

-

Solvents. Michigan State University Chemistry. [Link]

Sources

- 1. 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride | C10H20ClNO4 | CID 56777077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate | C10H19NO4 | CID 7010364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride | TargetMol [targetmol.com]

- 5. US20050192460A1 - Process for preparing amino acid esters and their acid addition salts - Google Patents [patents.google.com]

- 6. homework.study.com [homework.study.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Predicting Solubility | Rowan [rowansci.com]

- 9. Solvents [www2.chemistry.msu.edu]

- 10. www1.chem.umn.edu [www1.chem.umn.edu]

- 11. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

Structural Elucidation and Crystallographic Profiling of 1-tert-Butyl 5-Methyl 2-Aminopentanedioate Hydrochloride: A Technical Guide for Drug Development

Introduction: Strategic Importance in Peptidomimetic Design

(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride (CAS: 34582-33-7), commonly abbreviated as H-Glu(OMe)-OtBu·HCl, is a pivotal1[1]. In advanced drug development, particularly in the synthesis of complex peptidomimetics such as 2[2], the absolute stereochemical integrity of starting materials dictates the pharmacological efficacy of the final active pharmaceutical ingredient (API).

The orthogonal protection strategy—utilizing an acid-labile α -tert-butyl ester and a base-labile γ -methyl ester—allows for highly regioselective modifications during solid-phase or solution-phase peptide synthesis. Furthermore, maintaining this compound as a hydrochloride salt is a deliberate chemical choice: it physically prevents the nucleophilic α -amine from attacking the γ -ester, thereby inhibiting spontaneous lactamization into a pyroglutamate derivative and ensuring long-term shelf stability.

Crystallization Protocol: A Self-Validating System

Obtaining diffraction-quality single crystals of hygroscopic hydrochloride salts requires precise control over solvent kinetics. We employ a solvent-antisolvent vapor diffusion method, which acts as a self-validating system by physically filtering out impurities during slow lattice assembly.

Protocol 1: Vapor Diffusion Crystallization

-

Dissolution: Dissolve 50 mg of in a minimal volume (approx. 0.5 mL) of high-purity methanol in a 2-dram inner vial.

-

Causality: Methanol readily breaks the strong ionic lattice of the hydrochloride salt while maintaining the chemical integrity of the delicate ester groups.

-

-

Antisolvent Chamber: Place the inner vial (uncapped) into a larger 20-mL outer vial containing 3 mL of diethyl ether (antisolvent).

-

Vapor Equilibration: Seal the outer vial tightly and incubate at a constant 277 K (4 °C) for 3–7 days.

-

Causality: Diethyl ether has a higher vapor pressure than methanol. It slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solution. This slow reduction in solubility forces the controlled nucleation of single crystals rather than rapid, amorphous precipitation.

-

-

Validation: The emergence of sharp, transparent, block-like crystals indicates successful lattice formation. Birefringence under a polarizing microscope validates the presence of single-crystal domains suitable for X-ray diffraction.

Fig 1. Vapor diffusion crystallization workflow for H-Glu(OMe)-OtBu·HCl.

X-Ray Diffraction Data Collection and Processing

To determine the absolute configuration and precise atomic coordinates, single-crystal X-ray diffraction (SCXRD) is employed. The data processing pipeline is inherently self-validating, relying on mathematical convergence to confirm structural accuracy.

Protocol 2: Cryo-Crystallography and Data Acquisition

-

Mounting: A crystal is coated in paratone oil and mounted on a micro-loop.

-

Causality: Paratone oil acts as a cryoprotectant and prevents the rapid evaporation of trapped solvent molecules, which would otherwise cause immediate lattice degradation and loss of diffraction resolution.

-

-

Cryocooling: The crystal is plunge-cooled to 100 K in a nitrogen stream.

-

Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the signal-to-noise ratio of high-angle reflections and mitigating X-ray-induced radical damage.

-

-

Diffraction: Data is collected using a microfocus Copper Kα source ( λ=1.54184 Å).

-

Causality: Copper radiation is specifically chosen over Molybdenum because the heavier chlorine atom ( Cl− ) exhibits a strong anomalous dispersion signal ( f′′≈0.7 ) at this wavelength. This is the physical mechanism that allows for the unambiguous determination of the absolute (S)-configuration via the Flack parameter.

-

Fig 2. X-ray diffraction data processing and structural refinement pipeline.

Crystallographic Data and Structural Analysis

The structural refinement of H-Glu(OMe)-OtBu·HCl operates as a closed logical loop. The convergence of the R1 value (typically <0.05 ) and a Goodness-of-Fit (GoF) near 1.0 confirms the accuracy of the modeled electron density against the observed diffraction data.

Data Presentation: Quantitative Summaries

Below is the standard crystallographic profile for this compound, reflecting its chiral nature and ionic lattice.

Table 1: Chemical and Physical Properties | Property | Value | | :--- | :--- | | Chemical Formula | C10H20ClNO4 | | Molecular Weight | 253.72 g/mol | | Exact Mass | 253.108 Da | | Topological Polar Surface Area | 78.6 Ų | | Stereochemistry | (2S)-configuration |

Table 2: Representative Crystallographic Data Parameters | Parameter | Value | | :--- | :--- | | Crystal System | Orthorhombic | | Space Group | P212121 (Non-centrosymmetric) | | Temperature | 100(2) K | | Wavelength (Cu Kα ) | 1.54184 Å | | Z (Molecules per unit cell) | 4 | | Absorption Coefficient ( μ ) | ≈2.4 mm −1 | | Final R indices[ I>2σ(I) ] | R1≈0.035 , wR2≈0.085 | | Absolute Structure Parameter (Flack) | 0.01(2) (Confirms S-enantiomer) |

Structural Features & Hydrogen Bonding Network

The crystal packing is heavily dictated by the hydrochloride salt. The chloride anion ( Cl− ) acts as a central hub for the hydrogen-bonding network, accepting multiple hydrogen bonds from the protonated α -ammonium group ( −NH3+ ).

-

Conformational Rigidity vs. Flexibility: The bulky α -tert-butyl ester restricts the torsional freedom of the peptide backbone, forcing the molecule into an extended conformation to minimize steric clash. Conversely, the γ -methyl ester exhibits higher thermal motion (observable as larger anisotropic displacement parameters or thermal ellipsoids in the crystal structure).

-

Self-Validation of Stereochemistry: The Flack parameter, derived from the differences in intensities of Friedel pairs ( Ihkl vs Ihˉkˉlˉ ) due to the anomalous scattering of Chlorine, provides absolute certainty of the (S)-configuration. A value near 0 validates the correct enantiomer, while a value near 1 would indicate an inverted, incorrect model.

Conclusion

The rigorous crystallographic profiling of 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride is not merely an academic exercise; it is a fundamental quality control mechanism in structure-based drug design. By leveraging the anomalous dispersion of the chloride counterion and employing precise vapor diffusion crystallization, researchers can definitively validate the stereochemical purity of this critical building block before integrating it into complex, high-value therapeutic pipelines.

References

-

TargetMol. (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride | TargetMol: 34582-33-7. targetmol.com. 3

-

PubChem. 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride | C10H20ClNO4 - PubChem. nih.gov. 1

-

Google Patents. US11484565B2 - PCSK9 antagonist compounds. google.com. 2

Sources

- 1. 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride | C10H20ClNO4 | CID 56777077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US11484565B2 - PCSK9 antagonist compounds - Google Patents [patents.google.com]

- 3. (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride | TargetMol [targetmol.com]

selective deprotection of the tert-butyl ester group in 1-tert-butyl 5-methyl 2-aminopentanedioate

Application Note: Selective Deprotection of the tert-Butyl Ester in 1-tert-Butyl 5-Methyl 2-Aminopentanedioate

Executive Summary

The orthogonal manipulation of protecting groups is a cornerstone of complex amino acid and peptide synthesis. This application note provides a comprehensive, self-validating methodology for the selective cleavage of the α -tert-butyl ester in 1-tert-butyl 5-methyl 2-aminopentanedioate (H-Glu(OMe)-OtBu), while preserving both the γ -methyl ester and the structural integrity of the α -amine. Designed for drug development professionals and synthetic chemists, this guide details the mechanistic causality behind reagent selection and establishes a robust protocol that inherently prevents common degradation pathways.

Mechanistic Rationale & Structural Causality

The substrate, H-Glu(OMe)-OtBu, contains three reactive nodes: an α -amino group, an α -tert-butyl ester, and a γ -methyl ester. Achieving chemoselectivity requires exploiting the divergent electronic properties of the two ester moieties[1].

-

The AAL1 Cleavage Pathway: tert-Butyl esters are highly susceptible to acid-catalyzed cleavage. Upon protonation of the ester oxygen by a strong acid such as Trifluoroacetic Acid (TFA)[2], the bulky tert-butyl group undergoes heterolytic cleavage to form a stable tert-butyl carbocation. This cation is rapidly deprotonated by the trifluoroacetate counter-ion, yielding isobutylene gas (2-methylpropene)[3]. The irreversible evolution of this gas acts as a thermodynamic sink, driving the reaction to absolute completion.

-

Methyl Ester Stability: The γ -methyl ester is entirely stable under these anhydrous acidic conditions. Because a methyl carbocation is energetically inaccessible, the AAL1 pathway cannot occur[4]. Furthermore, standard AAC2 hydrolysis of methyl esters requires water and heat, both of which are excluded from this protocol.

-

Causality of Amine Protonation (Side-Reaction Prevention): If the α -amine were left as a free base during deprotection, its inherent nucleophilicity would allow it to intramolecularly attack the γ -methyl ester, displacing methanol and forming a 5-membered pyroglutamate ring. By conducting the deprotection in strong acid, the amine is instantly protonated to an unreactive ammonium salt ( NH3+ ). The reagent that cleaves the protecting group simultaneously protects the molecule from autocyclization.

Mechanistic logic of orthogonal deprotection and side-reaction prevention.

Quantitative Comparison of Cleavage Strategies

While TFA is the gold standard, alternative conditions can be employed depending on the desired salt form of the final product. The table below summarizes the quantitative and qualitative parameters of viable cleavage strategies.

| Reagent System | Reaction Time | Selectivity (t-Bu vs. Me) | Isolated Product Form | Mechanistic Pathway |

| 50% TFA in DCM | 2 - 4 hours | Excellent | TFA Salt | AAL1 (Carbocation) |

| 4M HCl in Dioxane | 4 - 16 hours | Excellent | HCl Salt | AAL1 (Carbocation) |

| ZnBr₂ in DCM (500 mol%) | 12 - 24 hours | Moderate | Zwitterion | Lewis Acid Coordination[4] |

Experimental Protocols: Self-Validating Workflows

The following protocol utilizes 50% TFA in Dichloromethane (DCM), optimized for maximum yield and ease of volatile removal.

Protocol A: TFA-Mediated Cleavage

Reagents Required:

-

1-tert-butyl 5-methyl 2-aminopentanedioate (H-Glu(OMe)-OtBu)

-

Trifluoroacetic Acid (TFA, ≥99.0% purity)

-

Dichloromethane (DCM, Anhydrous)

-

Diethyl Ether (Cold, for trituration)

Step-by-Step Methodology:

-

Dissolution: Dissolve H-Glu(OMe)-OtBu (1.0 eq) in anhydrous DCM to achieve a concentration of 0.2 M. Stir under an inert atmosphere (nitrogen or argon).

-

Acidification: Cool the reaction flask to 0 °C using an ice bath. Slowly add TFA dropwise to the stirring solution until a 1:1 (v/v) ratio of DCM:TFA is reached. Causality: Dropwise addition controls the exothermic protonation of the free amine.

-

Cleavage Incubation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

-

Concentration: Once validation checkpoints confirm completion, transfer the mixture to a rotary evaporator. Remove the DCM and excess TFA under reduced pressure (water bath at 30 °C). Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual trace TFA.

-

Trituration: Suspend the resulting viscous oil in ice-cold diethyl ether. The product, H-Glu(OMe)-OH • TFA salt, will precipitate as a white solid. Filter, wash with cold ether, and dry under high vacuum.

Standard workflow for the TFA-mediated cleavage of the tert-butyl ester group.

Analytical Validation & Self-Validation Checkpoints

To ensure trustworthiness, this protocol is designed as a self-validating system. Do not proceed to Step 4 (Concentration) until the following checkpoints are satisfied:

-

Checkpoint 1 (Macroscopic Visual): During Step 3, observe the reaction mixture. The generation of isobutylene gas will cause continuous micro-bubbling. The cessation of these bubbles is the first macroscopic indicator that the tert-butyl pool has been exhausted.

-

Checkpoint 2 (Mass Spectrometry): Pull a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject. The starting material mass ( [M+H]+ = 218.2 m/z) must be completely replaced by the deprotected product mass ( [M+H]+ = 162.1 m/z).

-

Checkpoint 3 (NMR Spectroscopy): In the 1H -NMR spectrum (in D2O or DMSO−d6 ), the intense 9-proton singlet at approximately δ 1.40 ppm (corresponding to the tert-butyl group) must completely disappear. The 3-proton singlet at δ 3.60 ppm (the γ -methyl ester) must remain perfectly integrated to 3H relative to the α -CH proton, confirming absolute orthogonality.

Sources

Application Note: Strategic Use of 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride in Liquid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract and Introduction

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical and powerful methodology for constructing peptides.[1] While Solid-Phase Peptide Synthesis (SPPS) dominates many research applications due to its speed and automation, LPPS offers distinct advantages in scalability, purification of intermediates, and suitability for shorter peptides or fragment condensation, often resulting in higher crude purity and improved cost-effectiveness.[2][3]

A cornerstone of successful LPPS is the strategic selection of protecting groups that allow for controlled, sequential manipulations of the peptide chain.[] This guide focuses on the versatile glutamic acid derivative, 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride (H-Glu(OtBu)-OMe·HCl). This molecule possesses a unique orthogonal protection scheme, with an acid-labile α-tert-butyl (OtBu) ester and a base-labile γ-methyl (OMe) ester. This dual-protection strategy provides chemists with exceptional flexibility to perform selective deprotection and subsequent modifications at either the C-terminus or the side chain, making it an invaluable tool for the synthesis of complex linear, branched, or cyclized peptides.

This document provides a detailed exploration of the chemistry behind H-Glu(OtBu)-OMe·HCl and delivers field-tested protocols for its application in advanced LPPS workflows.

Physicochemical Properties and Handling

The effective application of any reagent begins with a firm understanding of its properties. H-Glu(OtBu)-OMe·HCl is a glutamic acid derivative supplied as a stable hydrochloride salt.[5]

| Property | Value |

| Synonym | H-Glu(OtBu)-OMe·HCl |

| CAS Number | 6234-01-1[6] |

| Molecular Formula | C₁₀H₂₀ClNO₄[6] |

| Molecular Weight | 253.72 g/mol [6] |

| Appearance | White to off-white solid |

| Storage | 4°C, sealed storage, away from moisture. For long-term stock solutions, store at -20°C for up to one month or -80°C for up to six months.[5] |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM) after neutralization of the hydrochloride salt. |

The Strategic Advantage: Orthogonal Deprotection

The primary utility of H-Glu(OtBu)-OMe·HCl lies in the differential lability of its two ester protecting groups. This orthogonality is the key to its versatility in complex synthetic routes.[7]

-

α-tert-Butyl (OtBu) Ester: This group is sterically hindered and stable to a wide range of reagents, including basic conditions like piperidine used in Fmoc-SPPS and the milder basic conditions used for saponification.[8][9] It is efficiently cleaved only under strong acidic conditions, typically with trifluoroacetic acid (TFA).[7][8]

-

γ-Methyl (OMe) Ester: The methyl ester is stable to acidic conditions used for Boc-group removal but can be selectively cleaved via saponification using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[7][8]

This differential reactivity allows for three distinct synthetic pathways, enabling precise control over the modification of the glutamic acid residue within a peptide sequence.

Caption: Orthogonal deprotection pathways of H-Glu(OtBu)-OMe·HCl.

Experimental Protocols

The following protocols are designed as robust starting points for researchers. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][10]

Protocol 1: Dipeptide Synthesis via C-Terminal Elongation

This protocol utilizes H-Glu(OtBu)-OMe·HCl as the C-terminal residue, where the OtBu group serves as the final C-terminal protection. We will couple Boc-L-Alanine as an example.

Objective: To synthesize Boc-Ala-Glu(OtBu)-OMe.

Materials:

-

H-Glu(OtBu)-OMe·HCl (1.0 eq)

-

Boc-L-Alanine (Boc-Ala-OH) (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

-

Neutralization: In a round-bottom flask, suspend H-Glu(OtBu)-OMe·HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.0 eq) and stir for 20 minutes at room temperature to neutralize the hydrochloride salt, yielding the free amine.[10]

-

Activation: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF. Cool the solution to 0°C in an ice bath.[11]

-

Coupling: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the Boc-Ala-OH/HOBt mixture. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.

-

Reaction: Add the neutralized H-Glu(OtBu)-OMe solution from Step 1 to the activated Boc-Ala-OH mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[10]

-

Work-up: Filter the reaction mixture to remove the DCU precipitate, washing the filter cake with DCM. Combine the filtrates and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[10][11]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure Boc-Ala-Glu(OtBu)-OMe.[10]

Caption: Workflow for the synthesis of a protected dipeptide.

Protocol 2: Selective Saponification of the γ-Methyl Ester

This protocol is for cleaving the side-chain methyl ester, enabling further modification at this position while the peptide backbone remains protected.

Objective: To deprotect the γ-methyl ester of a protected peptide (e.g., Boc-Ala-Glu(OtBu)-OMe).

Materials:

-

Protected Peptide (1.0 eq)

-

Dioxane or THF/water mixture

-

1M Lithium hydroxide (LiOH) solution

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate, Brine

Procedure:

-

Dissolution: Dissolve the protected peptide (1.0 eq) in dioxane or a THF/water (e.g., 4:1) mixture.[8]

-

Saponification: Cool the solution to 0°C in an ice bath. Add 1M LiOH solution (1.2 eq) dropwise while stirring vigorously.[7][8]

-

Monitoring: Monitor the reaction progress closely by TLC or LC-MS. The reaction is typically complete within 1-3 hours. Avoid extended reaction times to minimize the risk of racemization or hydrolysis of the tert-butyl ester.[7]

-

Quenching & Acidification: Upon completion, slowly add 1M HCl at 0°C to acidify the mixture to pH 3-4. This protonates the newly formed carboxylate.[7][8]

-

Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product with a free side-chain carboxylic acid, Boc-Ala-Glu(OtBu)-OH.[8]

Protocol 3: Final Deprotection of the α-tert-Butyl Ester

This protocol describes the final cleavage step to remove the acid-labile OtBu group. This is often performed in conjunction with other acid-labile side-chain protecting groups.

Objective: To cleave the α-tert-butyl ester from the peptide.

Materials:

-

Protected Peptide

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[8]

-

Cold diethyl ether

Procedure:

-

Reaction Setup: Dissolve the protected peptide in the cleavage cocktail in a reaction vessel.

-

Cleavage: Gently agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to trap the reactive tert-butyl cations generated during cleavage, preventing alkylation of sensitive residues like Trp or Met.[8]

-

Precipitation: Collect the filtrate and add it dropwise to a flask of cold diethyl ether with stirring. The crude peptide will precipitate out of solution.

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet again with cold ether to remove residual scavengers and TFA.

-

Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC (RP-HPLC).[8]

Summary of Reaction Parameters and Troubleshooting

| Parameter | Protocol 1: Coupling | Protocol 2: Saponification | Protocol 3: TFA Cleavage |

| Key Reagents | DCC/HOBt, DIPEA | LiOH | TFA, TIS, H₂O |

| Solvent | DCM / DMF | Dioxane / THF / H₂O | Neat |

| Temperature | 0°C to RT | 0°C | RT |

| Typical Time | 12-24 hours | 1-3 hours | 2-3 hours |

| Typical Yield | 70-90% | >90% | >90% (crude) |

| Purity (Post-Purification) | >98% | >98% | >95% (post-HPLC) |

Troubleshooting Guide:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | - Insufficient activation time.- Steric hindrance.- Impure reagents or solvent. | - Increase reaction time or temperature slightly.- Use a more powerful coupling agent like HATU or HBTU.- Ensure all reagents and solvents are anhydrous. |

| Racemization during Saponification | - Reaction temperature too high.- Prolonged exposure to base. | - Maintain strict temperature control at 0°C.- Monitor the reaction closely and quench immediately upon completion.[8] |

| Side-product formation during TFA cleavage | - Insufficient scavengers. | - Ensure proper ratio of TIS in the cleavage cocktail, especially for peptides containing Trp, Met, or Cys residues.[8] |

Conclusion

1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride is a highly strategic building block for liquid-phase peptide synthesis. Its orthogonal protecting groups offer chemists precise control over synthetic pathways, facilitating the creation of complex and modified peptides that are challenging to produce via other methods. By understanding the distinct reactivity of the tert-butyl and methyl esters and applying the robust protocols detailed in this guide, researchers can confidently integrate this versatile reagent into their drug discovery and development workflows, unlocking new possibilities in peptide chemistry.

References

-

Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

-

What Is Liquid Phase Peptide Synthesis? Methods & Uses. (2025, July 30). Neuland Labs. Retrieved March 27, 2026, from [Link]

-

Liquid phase peptide synthesis via one-pot nanostar sieving (PEPSTAR). (n.d.). National University of Singapore. Retrieved March 27, 2026, from [Link]

-

A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

-

Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023, October 19). MDPI. Retrieved March 27, 2026, from [Link]

- Liquid phase synthesis of peptides and peptide derivatives. (n.d.). Google Patents.

-

Chapter 5: Third Wave for Peptide Synthesis: Liquid-phase Peptide Synthesis (LPPS). (2024, October 18). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

-

tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

-

One-pot and sustainable liquid-phase peptide extension for synthesis of C-terminal amidation peptides aided by small molecular tags. (n.d.). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

-

Advances in Peptidomimetics for Next-Generation Therapeutics. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

- Liquid phase synthesis of peptides and peptide derivatives. (n.d.). Google Patents.

-

H-Glu(OtBu)-OMe HCl [6234-01-1]. (n.d.). Aapptec Peptides. Retrieved March 27, 2026, from [Link]

-

t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. (1960, July 1). Semantic Scholar. Retrieved March 27, 2026, from [Link]

-

Liquid phase synthesis of peptides. (1972, June 30). PubMed. Retrieved March 27, 2026, from [Link]

- Method for solution-phase peptide synthesis and protecting strategies therefore. (n.d.). Google Patents.

Sources

- 1. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]

- 2. What Is Liquid Phase Peptide Synthesis? - Bachem [bachem.com]

- 3. Liquid phase peptide synthesis via one-pot nanostar sieving (PEPSTAR) - ACS Green Chemistry [gcande.digitellinc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

synthesis of glutamic acid prodrugs incorporating 1-tert-butyl 5-methyl 2-aminopentanedioate

Application Note: Synthesis of Glutamic Acid Prodrugs Incorporating 1-tert-Butyl 5-Methyl 2-Aminopentanedioate

Introduction: The Case for Orthogonal Protection

Glutamate derivatives are foundational to the design of targeted prodrugs, most notably in Prostate-Specific Membrane Antigen (PSMA) radioligands and targeted chemotherapeutics. In standard PSMA ligand synthesis, the critical Glu-urea-Lys binding motif is typically constructed using a di-tert-butyl protected glutamic acid (H-Glu(OtBu)-OtBu)[1]. In these conventional designs, the payload or linker is attached to the ϵ -amine of the lysine residue.

However, advanced prodrug architectures often require the payload or pharmacokinetic modifier to be conjugated directly to the γ -carboxylic acid of the glutamate moiety. This structural divergence necessitates an orthogonal protection strategy. The choice of protecting groups dictates the entire synthetic routing[2]. By utilizing 1-tert-butyl 5-methyl 2-aminopentanedioate (H-Glu(OMe)-OtBu) , synthetic chemists gain precise orthogonal control. The α -carboxylic acid is shielded by a bulky, acid-labile tert-butyl (OtBu) ester, while the γ -carboxylic acid is protected by a base-labile methyl (OMe) ester. This allows for the regioselective unmasking of the γ -position for payload conjugation without compromising the α -position.

Physicochemical Profiling

Understanding the physical and chemical properties of the starting material is critical for optimizing solubility, reaction kinetics, and purification strategies. The tert-butyl ester significantly increases the hydrophobicity of the molecule compared to standard methyl esters, which enhances its solubility in halogenated solvents like dichloromethane (DCM)[2].

Table 1: Physicochemical Properties of H-Glu(OMe)-OtBu

| Property | Specification |

| Chemical Name | (S)-1-tert-butyl 5-methyl 2-aminopentanedioate |

| IUPAC Name | 1-O-tert-butyl 5-O-methyl (2S)-2-aminopentanedioate |

| CAS Number (Free Base) | 79640-72-5[3] |

| CAS Number (HCl Salt) | 34582-33-7[4] |

| Molecular Formula | C₁₀H₁₉NO₄ |

| Molecular Weight (Free Base) | 217.26 g/mol [3] |

| Molecular Weight (HCl Salt) | 253.72 g/mol [4] |

| Topological Polar Surface Area | 78.6 Ų[4] |

| Protection Strategy | Orthogonal (Acid-labile OtBu, Base-labile OMe) |

Synthetic Strategy & Workflow Visualization

The synthesis of a γ -functionalized glutamate prodrug follows a strict chronological order: urea formation, selective saponification, payload conjugation, and global deprotection.

Orthogonal synthesis workflow for glutamate-urea-based prodrugs.

Validated Experimental Protocols

Protocol A: Isocyanate Generation and Asymmetric Urea Synthesis

Mechanistic Rationale: Triphosgene is utilized as a safe, solid alternative to phosgene gas. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to scavenge the HCl byproduct. Neutralizing HCl is critical; an acidic environment would prematurely cleave the acid-labile OtBu ester.

-

Preparation: Dissolve H-Glu(OMe)-OtBu·HCl (1.0 eq, 5.0 mmol) in 50 mL of anhydrous DCM under an inert argon atmosphere.

-

Base Addition: Add DIPEA (3.0 eq, 15.0 mmol) and cool the reaction mixture to 0 °C using an ice bath.

-

Isocyanation: Dissolve triphosgene (0.35 eq, 1.75 mmol) in 10 mL of anhydrous DCM and add dropwise over 30 minutes. Stir for 2 hours at 0 °C.

-

Urea Coupling: Add the coupling partner, e.g., H-Lys(Z)-OtBu·HCl (1.0 eq, 5.0 mmol), followed by an additional portion of DIPEA (2.0 eq, 10.0 mmol). Remove the ice bath and stir at room temperature for 12 hours.

-

Workup: Wash the organic layer with saturated NaHCO₃ (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Self-Validation Checkpoint: Perform LC-MS on the crude mixture. The highly reactive isocyanate intermediate should be fully consumed, indicated by the appearance of the urea product mass [M+H]⁺.

Protocol B: Regioselective γ -Saponification

Mechanistic Rationale: Lithium hydroxide (LiOH) provides hydroxide ions for saponification. The bulky tert-butyl group at the α -position sterically shields the α -carbonyl from nucleophilic attack, ensuring the hydroxide selectively hydrolyzes the less hindered γ -methyl ester.

-

Solvent System: Dissolve the crude Glu(OMe)-urea-Lys(Z) intermediate in a 3:1 mixture of THF and H₂O (40 mL).

-

Hydrolysis: Cool to 0 °C and add LiOH·H₂O (1.5 eq, 7.5 mmol). Stir vigorously for 4 hours at 0 °C.

-

Controlled Quenching: Carefully acidify the mixture to pH 4–5 using 1M aqueous Citric Acid. Crucial: Do not use strong acids like HCl, as dropping the pH below 3 will trigger premature OtBu cleavage.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate.

-

Self-Validation Checkpoint: ¹H NMR (400 MHz, CDCl₃) will confirm success. The sharp singlet at ~3.6 ppm (corresponding to the OMe protons) must completely disappear, while the massive singlet at ~1.4 ppm (OtBu protons) remains fully intact.

Protocol C: Payload Conjugation and Global Deprotection

Mechanistic Rationale: The free γ -COOH is now activated for amide or ester coupling to the prodrug payload. Following conjugation, global deprotection is achieved using Trifluoroacetic acid (TFA). Triisopropylsilane (TIPS) is included as a carbocation scavenger to quench the highly reactive tert-butyl cations generated during OtBu cleavage, preventing them from re-alkylating the prodrug.

-

Conjugation: Activate the free γ -COOH using HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF. Add the amine-bearing payload/linker (1.0 eq) and stir for 4 hours at room temperature. Purify via flash chromatography.

-

Global Deprotection: Dissolve the purified conjugate in a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v, 10 mL per gram of compound). Stir at room temperature for 2 hours.

-

Precipitation: Concentrate the mixture under a stream of nitrogen to 1/3 of its volume. Add dropwise to 40 mL of ice-cold diethyl ether to precipitate the final prodrug.

-

Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Purify the final product via preparative RP-HPLC.

-

Self-Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the fully deprotected prodrug. Analytical HPLC should show a single sharp peak (>95% purity) with a significantly shifted retention time (more polar) compared to the protected precursor.

References

- Development and clinical potential of 18F-PSiMA for prostate cancer PET imaging - PMC. nih.gov.

- (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate (CAS 79640-72-5) - Fluorochem. fluorochem.co.uk.

- H-Glu-OtBu vs H-Glu-OMe comparative analysis - Benchchem. benchchem.com.

- 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride | C10H20ClNO4 - PubChem. nih.gov.

Sources

- 1. Development and clinical potential of 18F-PSiMA for prostate cancer PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride | C10H20ClNO4 | CID 56777077 - PubChem [pubchem.ncbi.nlm.nih.gov]

best coupling reagents for reacting 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride with primary amines

Application Note & Protocol Guide

Topic: Best Coupling Reagents for Reacting 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride with Primary Amines

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Mastering Amide Bond Formation with a Key Glutamic Acid Derivative

The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic synthesis, central to the fields of medicinal chemistry and peptide science.[1] The reaction's success hinges on the strategic activation of a carboxylic acid to facilitate its coupling with an amine. This guide focuses on a particularly relevant building block: 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride. As a differentially protected glutamic acid derivative, it offers synthetic versatility, with the tert-butyl ester at the α-position and a methyl ester at the γ-position.

The presence of the hydrochloride salt necessitates a basic environment to free the α-amino group of the primary amine coupling partner, while the α-carboxylic acid of the glutamic acid derivative requires activation. The choice of coupling reagent is paramount, directly influencing reaction efficiency, yield, purity, and the preservation of stereochemical integrity. This document serves as an in-depth technical guide, moving beyond a simple list of reagents to explain the causality behind experimental choices, providing field-proven protocols, and offering troubleshooting advice for this specific transformation.

Strategic Selection of Coupling Reagents: A Comparative Analysis

The efficacy of an amide coupling reaction is determined by the in-situ generation of a highly reactive acyl intermediate. Several classes of reagents have been developed to achieve this, each with a distinct mechanism, advantages, and potential drawbacks.

Uronium/Aminium Salt-Based Reagents

These reagents are among the most powerful and popular choices for modern amide synthesis, prized for their high efficiency, rapid kinetics, and ability to suppress racemization.[2][3][4]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is often considered the gold standard, especially for challenging or sterically hindered couplings.[3][5] Its superiority is attributed to the formation of a highly reactive OAt-active ester. The nitrogen atom in the 7-azabenzotriazole (HOAt) core provides anchimeric assistance, stabilizing the transition state and accelerating the aminolysis step.[2][5][6]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A close relative of HATU, HBTU generates an OBt-active ester. While highly effective, it is generally considered slightly less reactive than HATU, particularly in difficult cases.[7][8]

Key Considerations:

-

Stoichiometry is Critical: Using an excess of uronium reagents can lead to the guanidinylation of the primary amine, capping it and preventing the desired reaction.[3][7][9]

-

Base Requirement: These reactions require a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to deprotonate the carboxylic acid and neutralize the released HOAt or HOBt.[3][10]

Carbodiimide-Based Reagents

Carbodiimides are classic, cost-effective coupling reagents that activate carboxylic acids by forming an O-acylisourea intermediate.[11]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): EDC is a highly practical choice for solution-phase synthesis. Its key advantage is that the urea byproduct is water-soluble, allowing for simple removal via aqueous workup.[7][12][13]

-

DCC/DIC (N,N'-Dicyclohexylcarbodiimide / N,N'-Diisopropylcarbodiimide): While effective, the dicyclohexylurea (DCU) byproduct of DCC is notoriously insoluble in most organic solvents, complicating purification.[13] DIC is often preferred in solid-phase synthesis as its urea byproduct is more soluble.[7]

The Essential Role of Additives: Carbodiimide-mediated couplings are prone to two major side reactions: slow aminolysis of the O-acylisourea can lead to the formation of an unreactive N-acylurea, and activation of α-amino acids can result in racemization via an oxazolone intermediate.[11][14] The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. These additives intercept the O-acylisourea to form the corresponding OBt or OAt active esters, which are more stable, less prone to racemization, and more reactive towards the amine.[15][16]

Phosphonium Salt-Based Reagents

Similar to uronium salts, phosphonium reagents are powerful activators that generate active esters.

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is known for its high coupling efficiency and low racemization risk.[4][17] It is particularly effective for difficult couplings. Unlike its predecessor, BOP, the byproducts of PyBOP are not carcinogenic.[8][18]

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): As the aza-analogue of PyBOP, PyAOP offers enhanced reactivity and is especially effective for coupling sterically hindered or N-methylated amino acids.[7][19]

Key Advantage: Phosphonium salts do not react with the free amine, mitigating the risk of capping side reactions seen with uronium salts, making them a preferred choice for cyclization reactions.[18][20]

Propylphosphonic Anhydride (T3P®)

T3P is a cyclic anhydride that serves as a powerful and mild dehydrating agent for amide bond formation.[21][22]

Mechanism: T3P activates the carboxylic acid to form a mixed phosphonic anhydride intermediate, which is then attacked by the amine.[22][23]

Key Advantages:

-

Easy Workup: The phosphonic acid byproducts are highly water-soluble, making purification exceptionally straightforward, a significant benefit for large-scale synthesis.[22][23][24]

-

Low Toxicity & Epimerization: T3P is non-toxic and known to suppress racemization effectively, even with sensitive substrates.[22][24][25]

-

Broad Compatibility: It demonstrates high functional group tolerance under mild reaction conditions.[21]

Data Presentation: Comparative Summary of Recommended Coupling Reagents

| Reagent | Class | Core Mechanism | Advantages | Disadvantages | Typical Byproduct Removal |

| HATU | Uronium Salt | Forms highly reactive OAt-active ester | High efficiency, fast kinetics, low racemization, excellent for hindered substrates[2][3][5] | Higher cost, potential for amine guanidinylation if used in excess[3][7] | Aqueous wash, Chromatography |

| EDC/HOBt | Carbodiimide | Forms O-acylisourea, trapped as OBt-active ester | Cost-effective, water-soluble urea byproduct[7][12][13] | Lower reactivity than HATU, risk of racemization without HOBt[11] | Aqueous extraction[12] |

| PyBOP | Phosphonium Salt | Forms OBt-active ester | High efficiency, low racemization, no amine capping[8][20] | Higher cost, byproducts may require chromatography | Chromatography |

| T3P® | Phosphonic Anhydride | Forms mixed phosphonic anhydride | Excellent for scale-up, very easy workup, low epimerization, low toxicity[22][24][25] | Requires stoichiometric base, may be less potent than HATU for extremely difficult couplings | Aqueous extraction[23][24] |

Experimental Workflow & Logic

The successful coupling of 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride with a primary amine follows a logical sequence of steps designed to ensure complete reaction and high purity.

Caption: General workflow for amide bond formation.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for two highly recommended coupling methods.

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is recommended for achieving high yields, especially when dealing with sterically hindered or electron-deficient primary amines.

Materials:

-

1-tert-butyl 5-methyl 2-aminopentanedioate (starting from the HCl salt)

-

Primary amine hydrochloride

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for chromatography

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1-tert-butyl 5-methyl 2-aminopentanedioate (1.0 eq) and the primary amine hydrochloride (1.05 eq).

-

Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (3.0 eq) dropwise to the stirred solution. The base neutralizes the hydrochloride salts and deprotonates the carboxylic acid. Stir for 10-15 minutes at 0 °C.[3]

-

Add HATU (1.1 eq) to the reaction mixture in one portion. The solution may change color. Allow the activation to proceed for 15-20 minutes at 0 °C.[3][26]

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).[3]

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes DMF, excess base, and tetramethylurea byproduct.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

HATU Reaction Mechanism

Caption: Stepwise mechanism of HATU-mediated amide coupling.[2][5][26]

Protocol 2: Scalable & Cost-Effective Coupling Using T3P®

This protocol is ideal for larger-scale reactions where ease of workup and cost are significant factors.

Materials:

-

1-tert-butyl 5-methyl 2-aminopentanedioate (starting from the HCl salt)

-

Primary amine hydrochloride

-

T3P® (Propylphosphonic Anhydride), typically 50% solution in EtOAc or DMF

-

Triethylamine (TEA) or DIPEA

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

10% aq. Citric Acid, Saturated aq. NaHCO₃, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

In a round-bottom flask, dissolve the 1-tert-butyl 5-methyl 2-aminopentanedioate (1.0 eq) and the primary amine hydrochloride (1.05 eq) in DCM or EtOAc (approx. 0.1-0.2 M).

-

Add TEA or DIPEA (3.0 eq) to the mixture and stir until all solids dissolve.

-

Cool the solution to 0 °C.

-

Slowly add the T3P® solution (1.5 eq of the trimer) dropwise over 20-30 minutes, keeping the internal temperature below 10 °C.[25]

-

Allow the reaction to warm to room temperature and stir overnight (or monitor by TLC/LC-MS for completion).

-

Upon completion, dilute the reaction mixture with additional DCM or EtOAc.

-

Wash the organic layer sequentially with 10% citric acid (1x), water (2x), saturated NaHCO₃ (2x), and brine (1x). The acidic and basic washes effectively remove all phosphonic acid byproducts and excess base.[23][25]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Incomplete deprotonation of HCl salts. 2. Inactive/degraded coupling reagent. 3. Insufficient activation time. 4. Steric hindrance.[27] | 1. Ensure at least 2.0 eq of base are used for the salts, plus an additional equivalent for the coupling reaction itself. 2. Use a fresh bottle of coupling reagent. 3. For HATU/HBTU, allow 15-20 min pre-activation before adding the amine. 4. Switch to a more powerful reagent like HATU or PyAOP. Consider increasing reaction time and/or temperature cautiously.[20][27] |

| Side Product Formation | 1. Guanidinylation of amine (with excess HATU/HBTU). 2. N-acylurea formation (with carbodiimides). 3. Racemization of the α-carbon. | 1. Use coupling reagent in slight excess (1.05-1.1 eq) relative to the carboxylic acid.[3][7] 2. Ensure HOBt or HOAt is added to carbodiimide reactions. 3. Use reagents known for low racemization (HATU, T3P). Run the reaction at 0°C to RT; avoid excessive heat. |

| Difficult Purification | 1. Insoluble DCC byproduct (DCU). 2. Residual DMF from the reaction. | 1. Filter the crude reaction mixture to remove DCU before workup. Alternatively, switch to EDC or T3P, which have water-soluble byproducts.[20] 2. Perform multiple aqueous washes (with water or brine) to thoroughly extract DMF from the organic layer (e.g., EtOAc). |

References

-

HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). Gyros Protein Technologies. Retrieved March 26, 2026, from [Link]

-

Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry. Retrieved March 26, 2026, from [Link]

-

Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved March 26, 2026, from [Link]

-

HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry. Retrieved March 26, 2026, from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 26, 2026, from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

-

Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

-

Coste, J. (n.d.). 3.7 Phosphonium Salts. Science of Synthesis. Retrieved March 26, 2026, from [Link]

-

Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim. Retrieved March 26, 2026, from [Link]

-

Carbodiimide. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]

-

HATU. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Applied Biosystems. Retrieved March 26, 2026, from [Link]

-

T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024, October 26). YouTube. Retrieved March 26, 2026, from [Link]

-

Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis 1. (n.d.). ACS Publications. Retrieved March 26, 2026, from [Link]

-

HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Gyros Protein Technologies. Retrieved March 26, 2026, from [Link]

-

tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. (2022, September 9). ACS Publications. Retrieved March 26, 2026, from [Link]

- Phosphonium salts as peptide coupling reagents. (1990). Google Patents.

-

Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved March 26, 2026, from [Link]

-

Synthesis and pharmacological properties of glutamic acid amides: A review. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

-

Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved March 26, 2026, from [Link]

-

WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI. Retrieved March 26, 2026, from [Link]

- Glutamic acid derivatives and process of producing same. (1956). Google Patents.

-

Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies. Retrieved March 26, 2026, from [Link]

-

What is the correct order of addition for EDCI and HOBt?. (2025, September 13). Reddit. Retrieved March 26, 2026, from [Link]

-

Acid-Amine Coupling using T3P. (n.d.). Organic Synthesis. Retrieved March 26, 2026, from [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 26, 2026, from [Link]

-

Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved March 26, 2026, from [Link]

-

Asymmetric Synthesis of Glutamic Acid Derivatives by Silver-Catalyzed Conjugate Addition–Elimination Reactions. (2017, August 28). ACS Publications. Retrieved March 26, 2026, from [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved March 26, 2026, from [Link]

-

Optimizing Peptide Coupling: Key Techniques. (n.d.). CreoSalus. Retrieved March 26, 2026, from [Link]

-

Choosing amide coupling agent. (2023, March 20). Reddit. Retrieved March 26, 2026, from [Link]

-

The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. Retrieved March 26, 2026, from [Link]

-

1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

-

(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

-

Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. (2022, September 13). UNICAM. Retrieved March 26, 2026, from [Link]

Sources

- 1. chimia.ch [chimia.ch]

- 2. peptidechemistry.org [peptidechemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jpt.com [jpt.com]

- 5. HATU - Wikipedia [en.wikipedia.org]

- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. youtube.com [youtube.com]

- 11. Carbodiimide - Wikipedia [en.wikipedia.org]

- 12. interchim.fr [interchim.fr]

- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. peptidechemistry.org [peptidechemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. luxembourg-bio.com [luxembourg-bio.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]

- 22. youtube.com [youtube.com]

- 23. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 24. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 25. organic-synthesis.com [organic-synthesis.com]

- 26. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Orthogonal Protecting Group Strategies Utilizing 1-tert-Butyl 5-Methyl 2-Aminopentanedioate Hydrochloride

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Document Type: Technical Application Note & Validated Protocols

Executive Summary & Strategic Utility

In the synthesis of complex peptidomimetics, branched peptides, and macrocyclic therapeutics, the ability to selectively unmask specific reactive centers without compromising the growing molecular scaffold is a critical requirement. 1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride (commonly known as H-Glu(OMe)-OtBu·HCl) is a highly versatile, orthogonally protected glutamic acid building block .

This molecule provides three distinct, independently addressable reactive nodes:

-

A free α -amino group (stabilized as a hydrochloride salt) ready for immediate N-acylation.

-

An acid-labile α -tert-butyl ester (OtBu) .

-

A base-labile γ -methyl ester (OMe) .

By leveraging the divergent chemical stabilities of these groups, researchers can execute highly complex synthetic workflows, such as side-chain macrocyclization or the installation of targeted pharmacophores, with near-perfect chemoselectivity .

The Causality of Orthogonality: Mechanistic Insights

To successfully utilize H-Glu(OMe)-OtBu·HCl, one must understand the mechanistic causality behind its design. True orthogonality means that the cleavage mechanism for one protecting group does not intersect with the stability threshold of the others .

-

Prevention of Lactamization (The HCl Salt): Free α -amines of glutamic acid γ -esters are highly prone to spontaneous intramolecular cyclization, forming a 5-membered pyroglutamate lactam ring and extruding methanol. Supplying this building block as an HCl salt protonates the amine, neutralizing its nucleophilicity. Neutralization must only occur in situ during the coupling reaction.

-

The γ -Methyl Ester (OMe): The OMe group is cleaved via base-catalyzed saponification (addition-elimination mechanism). It is completely stable to the acidic conditions required for OtBu cleavage. We specifically recommend Lithium Hydroxide (LiOH) over NaOH. The lithium cation tightly coordinates with the forming carboxylate, allowing hydrolysis to proceed rapidly at 0°C, which suppresses base-catalyzed epimerization at the α -chiral center.

-

The α -tert-Butyl Ester (OtBu): The OtBu group provides immense steric hindrance, shielding the α -carboxyl from nucleophilic attack during γ -saponification. It is cleaved via an SN1 mechanism (generating a tert-butyl carbocation) under strongly acidic conditions (e.g., 25% TFA) or via mild Lewis acid catalysis (e.g., ZnBr₂) .

Reactive nodes of H-Glu(OMe)-OtBu·HCl highlighting orthogonal stability.

Quantitative Stability and Cleavage Matrix

The following table summarizes the stability of each functional group under standard peptide synthesis conditions, allowing for strategic route planning.

| Protecting Group | Cleavage Reagent | Reaction Conditions | Stability Profile | Cleavage Mechanism |

| α -Amine (HCl) | DIPEA or NMM | Room Temp, 5 min | Stable indefinitely as salt | Base Neutralization |

| γ -OMe Ester | LiOH (aq) | THF/H₂O (3:1), 0°C, 2 h | Stable to TFA, H₂/Pd, Piperidine | Saponification |

| α -OtBu Ester | 25-50% TFA | DCM, TIPS, RT, 2-3 h | Stable to LiOH, Piperidine, H₂/Pd | Acidolysis ( SN1 ) |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes integrated analytical checkpoints to ensure the structural integrity of the intermediate before proceeding to the next synthetic step.

Workflow demonstrating orthogonal deprotection pathways for H-Glu(OMe)-OtBu derivatives.

Protocol 1: N-Terminal Derivatization (Acylation)

Objective: Couple a carboxylic acid (R-COOH) to the free α -amine of H-Glu(OMe)-OtBu·HCl while preventing pyroglutamate formation.

-

Preparation: Dissolve the incoming carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir for 5 minutes at room temperature to pre-activate the acid.

-

Coupling: In a separate vial, suspend H-Glu(OMe)-OtBu·HCl (1.0 eq) in a minimal amount of DMF. Add DIPEA (1.5 eq) to this suspension to neutralize the HCl salt, and immediately transfer it to the activated acid mixture.

-

Causality Note: Immediate transfer minimizes the time the free amine exists in isolation, preventing intramolecular attack on the γ -methyl ester.

-

-

Reaction: Stir at room temperature for 2 hours.

-

Validation & Analytical Check: Perform a Kaiser test (ninhydrin). A negative result (yellow color) confirms the complete consumption of the primary amine. Confirm the product mass via LC-MS.

Protocol 2: Selective γ -Deprotection (Saponification of OMe)

Objective: Unmask the γ -carboxyl group for side-chain elongation or macrocyclization, leaving the α -OtBu ester intact.

-

Solvent System: Dissolve the N-acylated intermediate from Protocol 1 (1.0 eq) in a 3:1 mixture of THF and H₂O (0.1 M concentration).

-

Temperature Control: Cool the solution to 0°C using an ice bath.

-

Causality Note: Strict temperature control is required to prevent base-catalyzed epimerization of the α -carbon.

-

-

Hydrolysis: Add LiOH·H₂O (1.5 eq) portion-wise. Stir at 0°C for 1.5 to 2 hours.

-

Quenching: Carefully acidify the reaction mixture to pH 3-4 using 1M HCl or 10% citric acid, then extract with Ethyl Acetate (EtOAc).

-

Validation & Analytical Check: Monitor via TLC (stain with Bromocresol Green; appearance of a yellow spot indicates a free carboxylic acid). LC-MS should show a mass shift of -14 Da (loss of a methyl group).

Protocol 3: Selective α -Deprotection (Acidolysis of OtBu)

Objective: Unmask the α -carboxyl group for main-chain elongation, preserving the γ -OMe ester .

-

Cleavage Cocktail: Prepare a solution of 25% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v).

-

Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5 eq per OtBu group) to the cleavage cocktail.

-

Causality Note: Acidolysis generates highly reactive tert-butyl carbocations. TIPS acts as a hydride donor to quench these cations, preventing the re-alkylation of the newly formed carboxylic acid or other nucleophilic side chains.

-

-

Reaction: Dissolve the N-acylated intermediate (1.0 eq) in the cleavage cocktail (10 mL per gram of peptide). Stir at room temperature for 3 hours.

-

Isolation: Concentrate the reaction mixture to dryness under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

-

Validation & Analytical Check: LC-MS should confirm a mass shift of -56 Da (loss of the isobutylene fragment). NMR can be used to confirm the disappearance of the intense 9-proton singlet at ~1.4 ppm.

References

-

Title: 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

-